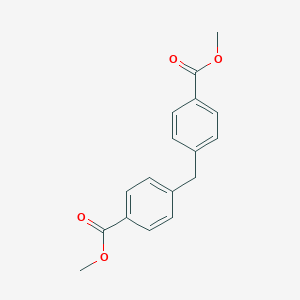

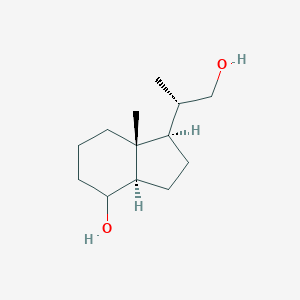

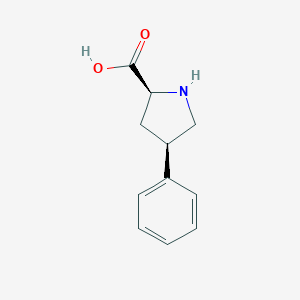

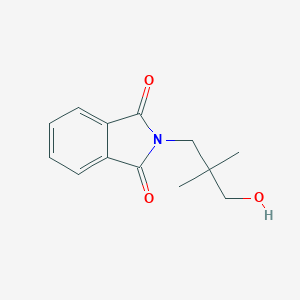

(2S,4R)-4-苯基吡咯烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a synthetic route to enantiopure (2S,4R)‐4‐hydroxypipecolic acid from commercial ethyl (3S)‐4‐chloro‐3‐hydroxybutanoate has been described . The synthesis is based on the Pd‐catalyzed methoxycarbonylation of a 4‐alkoxy‐substituted δ‐valerolactam‐derived vinyl triflate followed by the stereocontrolled hydrogenation of the enamine double bond .科学研究应用

立体化学和药理特性

苯基哌拉西坦的立体化学,作为基于吡咯烷-2-酮药效团的结构类似物,显著影响其药理特性。研究表明,立体中心的构型与相应对映体的生物性质之间存在直接关系,突显了立体化学在增强这类化合物药理特性中的重要性(Veinberg et al., 2015)。

羧酸对生物催化剂的抑制

包括结构类似于“(2S,4R)-4-苯基吡咯烷-2-羧酸”的衍生物在内的羧酸已被研究其在生物催化剂抑制中的作用。这些酸可以在低于期望产量和滴定度的浓度下抑制微生物,指向它们的微生物抑制剂潜力以及在生物可再生化学生产和食品保鲜中的潜在应用(Jarboe et al., 2013)。

羧酸的液-液萃取(LLX)

羧酸的LLX溶剂开发展示了这类酸在从稀释水溶液中回收中的重要性,这是生产生物基塑料的关键步骤。本综述突出了溶剂方面的进展,包括离子液体和传统溶剂系统,指出了羧酸在工业分离过程中的重要性(Sprakel & Schuur, 2019)。

超分子组装

具有形成传统氢键的官能团的作用,例如羧酸中发现的官能团,在超分子组装的背景下已被审查。这项研究揭示了金相互作用和氢键相互作用之间的竞争和互补关系,暗示了羧酸衍生物在设计晶体结构方面的潜力(Tiekink, 2014)。

羧酸的反应萃取

评估有机溶剂和超临界流体作为从水溶液中分离羧酸的介质,强调了使用超临界CO2的效率和环境效益。这种方法被强调为分离羧酸的有效途径,支持它们在可持续工业过程中的潜力(Djas & Henczka, 2018)。

作用机制

Target of Action

The primary target of (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid is the DNA polymerase III sliding clamp (DnaN) . DnaN has been validated as a new anti-tuberculosis target . The compound plays significant roles in target binding and metabolic stability .

Mode of Action

The compound interacts with its target, DnaN, by binding to it with nanomolar affinity . This interaction results in significant changes in the target, affecting its function and stability .

Biochemical Pathways

The compound affects the biosynthetic pathways of unusual amino acids like L-homo-leucine, L-homonorleucine, and (2S,4R)-4-ethylproline . These pathways are crucial for the synthesis of proteins and other biological molecules. The compound’s interaction with these pathways can lead to downstream effects on protein synthesis and metabolism .

Pharmacokinetics

Similar compounds like (2s,4r)-4-[18f]fluoroglutamine have been investigated for their pharmacokinetic properties . Such studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and their impact on bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with DnaN. By binding to DnaN, the compound can potentially inhibit the function of this protein, leading to effects on DNA replication and cell division . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with its target . Additionally, the presence of other molecules in the environment can also influence the compound’s action.

属性

IUPAC Name |

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHOFXBPLJDHOR-UWVGGRQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-phenylpyrrolidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)